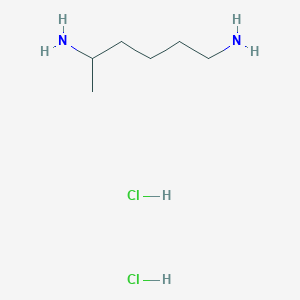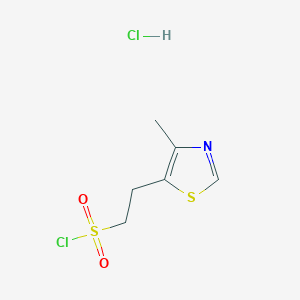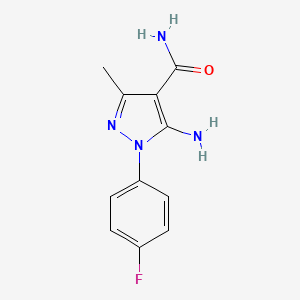
5-amino-1-(4-fluorophényl)-3-méthyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
5-Amino-pyrazoles: servent de blocs de construction synthétiques polyvalents dans la synthèse de divers échafaudages hétérocycliques ou hétérocycliques fusionnés. Ils sont utilisés pour construire des composés hétérocycliques poly-substitués et fusionnés par le biais de diverses approches synthétiques, y compris les réactions conventionnelles, les réactions multi-composants en un seul pot, la cyclocondensation, les protocoles en cascade/en tandem et les réactions de couplage .
Chimie Médicinale
En raison de leur similitude structurale avec les composés biologiquement actifs, les 5-amino-pyrazoles sont importants dans la conception de médicaments. Ils sont souvent incorporés dans les produits pharmaceutiques en tant qu'hétérocycles aromatiques contenant de l'azote, qui sont des motifs courants dans un large éventail de médicaments synthétisés .
Matériaux Fluorescents
Le composé peut être utilisé pour synthétiser des matériaux fluorescents. Par exemple, la condensation des 5-amino-pyrazoles avec des enynones en présence d'éthanol et de chaleur permet d'accéder facilement aux (triméthylsilyléthynyl)pyrazolo[1,5-a]pyrimidines fluorescentes .
Science des Polymères
En science des polymères, les 5-amino-pyrazoles peuvent être utilisés pour créer des polymères aux propriétés spécifiques. La présence du cycle pyrazole peut conférer une stabilité thermique et des propriétés électroniques uniques aux polymères .
Fabrication de Colorants
Les 5-amino-pyrazoles sont également utilisés dans la production de colorants. Leur capacité à former des composés stables et colorés les rend adaptés à la création d'une variété de colorants pour des applications industrielles .
Matériaux Fonctionnels
Les dérivés du composé sont utilisés dans le développement de matériaux fonctionnels. Ces matériaux trouvent des applications dans l'électronique, la photonique et en tant que capteurs en raison de leurs propriétés électroniques améliorées .
Chimie Agricole
En chimie agricole, de tels composés peuvent être explorés pour leur utilisation potentielle dans le développement de nouveaux pesticides ou herbicides, compte tenu de leur polyvalence structurale et de leur activité biologique .
Science de l'Environnement
Enfin, en science de l'environnement, les chercheurs peuvent étudier l'utilisation des 5-amino-pyrazoles dans la détoxification des polluants ou comme indicateurs pour la surveillance environnementale .
Mécanisme D'action
Target of Action
The primary target of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis.
Biochemical Pathways
Given its target, it is likely to impact pathways related to inflammation, cell growth, and apoptosis .
Result of Action
The molecular and cellular effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide’s action would depend on the specific cellular context. Given its target, it could potentially affect cellular growth and survival, as well as inflammatory responses .
Analyse Biochimique
Biochemical Properties
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. . This interaction is crucial as p38 MAP kinase is involved in the regulation of inflammatory responses and cellular stress. The compound binds to the ATP binding pocket of the unphosphorylated p38alpha, forming a unique hydrogen bond with threonine 106, which contributes to its selectivity and potency .
Cellular Effects
The effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the activity of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition can result in decreased cellular stress responses and altered gene expression patterns, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of p38 MAP kinase by binding to its ATP binding pocket . This binding prevents the phosphorylation and activation of downstream targets, thereby inhibiting the kinase’s activity. Additionally, the compound’s interaction with threonine 106 enhances its selectivity and potency, making it a highly effective inhibitor of p38 MAP kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects. Additionally, the compound’s interaction with metabolic enzymes may alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and other membrane transporters, facilitating its uptake and distribution . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is critical for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with p38 MAP kinase and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and impact on cellular processes.
Propriétés
IUPAC Name |
5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-6-9(11(14)17)10(13)16(15-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHMELITRTURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


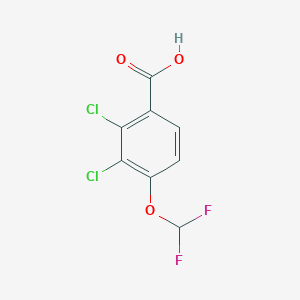

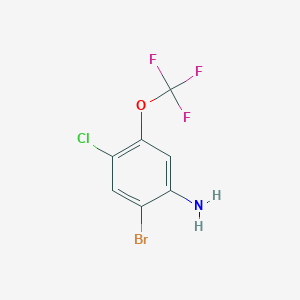
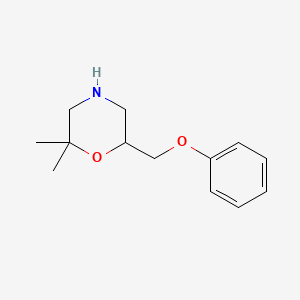
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)

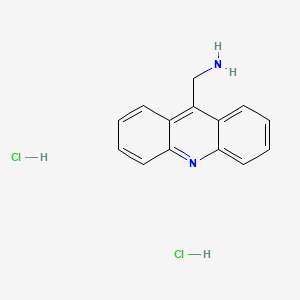
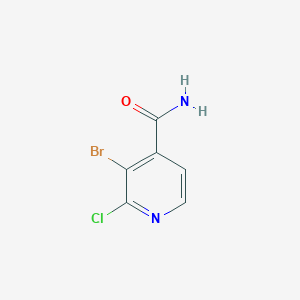

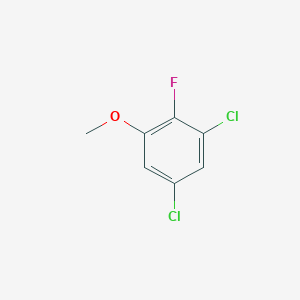
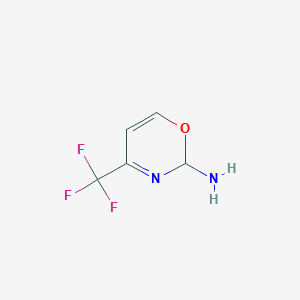
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)
